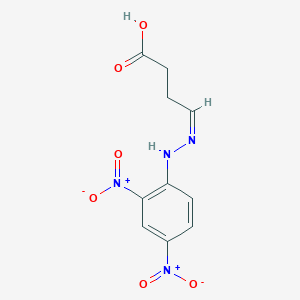![molecular formula C19H21NO4 B14154347 phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate CAS No. 850738-81-7](/img/structure/B14154347.png)
phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl group, a dimethoxyphenyl moiety, and a prop-2-enyl group attached to a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate typically involves the reaction of phenyl isocyanate with N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl or dimethoxyphenyl derivatives.
Applications De Recherche Scientifique
Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl N-[(3,4-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate
- Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-ethylcarbamate
- Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-propylcarbamate
Uniqueness
Phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
850738-81-7 |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
phenyl N-[(2,3-dimethoxyphenyl)methyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C19H21NO4/c1-4-13-20(19(21)24-16-10-6-5-7-11-16)14-15-9-8-12-17(22-2)18(15)23-3/h4-12H,1,13-14H2,2-3H3 |
Clé InChI |
NFKOLNPPIVQWSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CN(CC=C)C(=O)OC2=CC=CC=C2 |
Solubilité |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


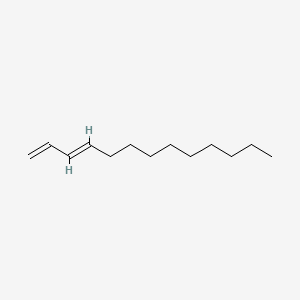
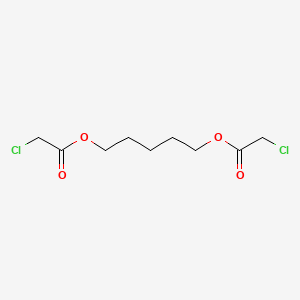
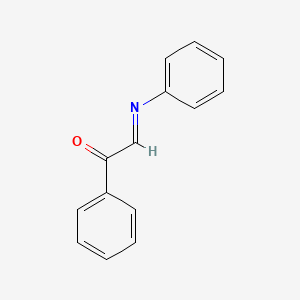
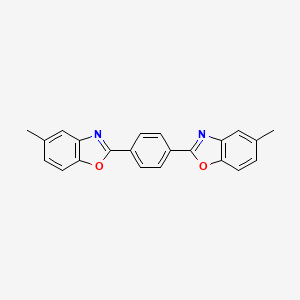
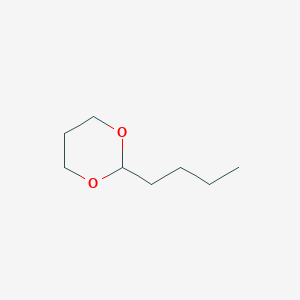
![2-[2-Methyl-5-[[4-[4-(trifluoromethyl)-2-thiazolyl]-1-piperidinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14154294.png)
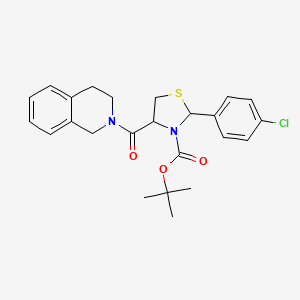
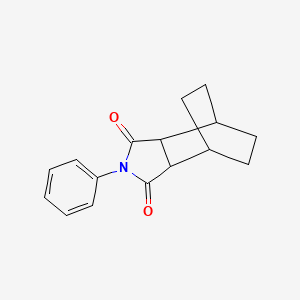
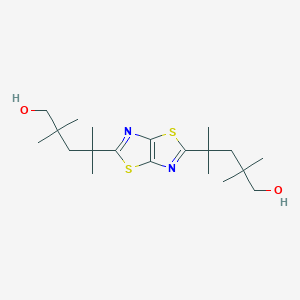
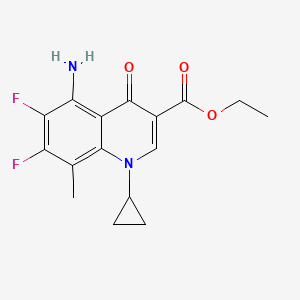
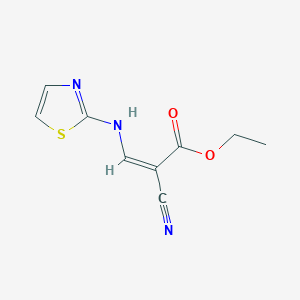
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
